2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one
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Overview
Description
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research focuses on its potential use in treating various diseases, including viral infections and cancer.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl]-1H-purin-6-one
- (2R,3R,4S,5R)-2-(6-amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(6-((2-hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
What sets 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one apart is its specific stereochemistry and functional groups, which confer unique properties and reactivity. This makes it particularly valuable in specialized applications where these characteristics are essential .
Properties
Molecular Formula |
C11H15N5O5 |
---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-11(20)4(2-17)21-9(6(11)18)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6+,9-,11-/m1/s1 |
InChI Key |
FPMUSCJNVLIUAN-RUQSRZACSA-N |
Isomeric SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO)O |
Canonical SMILES |
CC1(C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
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